Allosteric Glucokinase Activation Potential vs. Inactive N‑Benzothiazol‑2‑yl Benzamide Congeners
In a class‑level study of novel N‑benzothiazol‑2‑yl benzamide derivatives, the most active compounds (designated 6 and 7) achieved a glucokinase activation fold of ~2.0 relative to vehicle control in an in vitro enzymatic assay, while several close structural analogs within the same series showed negligible activation (fold ~1.0, i.e., no activation above baseline) [1]. Although the specific 3‑benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide was not explicitly reported in that study, the structural features that conferred activity—a benzothiazole core with a methoxy substituent and an N‑linked benzamide bearing a hydrogen‑bond‑capable amido group—are fully retained in the target compound, placing it in the active structural cluster rather than the inactive cluster [1].
| Evidence Dimension | Glucokinase activation fold (in vitro enzymatic assay, 0.5 mM test concentration) |
|---|---|
| Target Compound Data | Predicted active (based on structural clustering with active congeners); exact fold not yet published |
| Comparator Or Baseline | Compounds 6 and 7 (most active in series): GK activation fold ≈ 2.0; Inactive analogs in the same series: activation fold ≈ 1.0 |
| Quantified Difference | ~2‑fold activation for active cluster vs. ~1‑fold (no activation) for inactive cluster |
| Conditions | Recombinant human glucokinase; in vitro enzymatic assay measuring glucose‑6‑phosphate formation; test compounds at 0.5 mM; fold change relative to DMSO‑vehicle control [1] |
Why This Matters
This demonstrates that the benzothiazole‑benzamide scaffold is capable of allosteric GK activation, but only with the correct substitution pattern; selecting an analog from the inactive structural cluster would yield no GK modulation, wasting screening resources.
- [1] Arora S, Grewal AS, Sharma N, Arora K, Dhalio E, Singh S. Design, synthesis, and evaluation of some novel N‑benzothiazol‑2‑yl benzamide derivatives as allosteric activators of human glucokinase. J Appl Pharm Sci. 2021; 11(Suppl 1): 068–076. View Source
